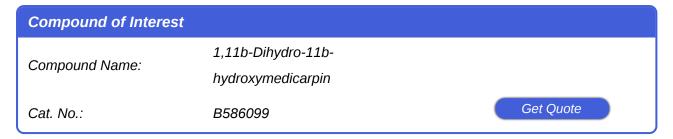


# Spectroscopic and Structural Elucidation of 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,11b-Dihydro-11b-hydroxymedicarpin**, a pterocarpan derivative isolated from Ononis viscosa subsp. breviflora. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural confirmation and characterization of this compound. Additionally, comprehensive experimental protocols for the isolation and analysis of this molecule are presented.

# **Core Spectroscopic Data**

The structural elucidation of **1,11b-Dihydro-11b-hydroxymedicarpin** relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

#### **Nuclear Magnetic Resonance (NMR) Data**

The ¹H and ¹³C NMR data for **1,11b-Dihydro-11b-hydroxymedicarpin**, obtained in CDCl₃, are summarized in the tables below. These assignments are based on extensive analysis of COSY, HMQC, and HMBC correlations.



Table 1: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Η-1α	2.20	m	
Η-1β	2.05	m	_
H-2	2.75	m	_
H-4	7.15	d	8.5
Η-6α	4.25	dd	10.5, 4.5
Η-6β	3.80	t	10.5
H-6a	3.60	d	6.5
H-7	6.60	d	2.5
H-10	6.45	dd	8.5, 2.5
H-11a	4.95	d	6.5
OMe-9	3.78	S	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)



Carbon	Chemical Shift (δ, ppm)
1	29.5
2	37.0
3	198.0
4a	113.5
4	129.0
6	67.0
6a	46.0
6b	110.0
7	106.5
8	162.0
9	160.0
10	103.0
11a	79.0
11b	91.5
OMe-9	55.3

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data



Technique	Ionization Mode	Observed m/z	Formula
EIMS	70 eV	288 [M]+	C16H16O5
270 [M-H <sub>2</sub> O] <sup>+</sup>			
161	_		
150	<del>-</del>		
121	_		

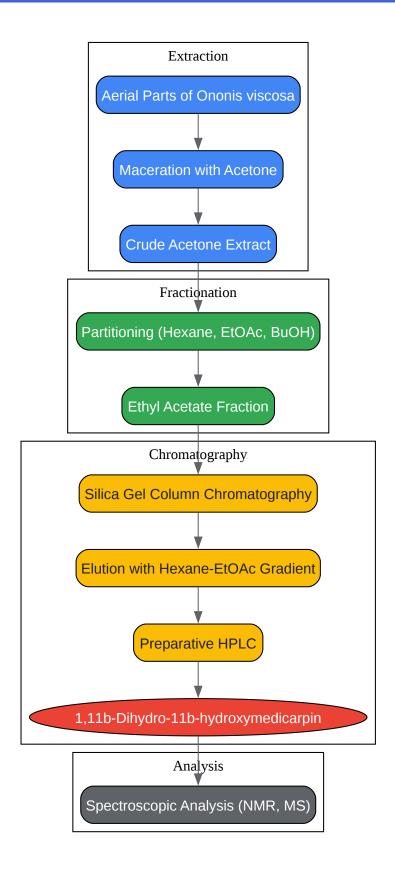
# **Experimental Protocols**

The data presented above were obtained following specific experimental procedures for the isolation and analysis of the compound.

### Isolation of 1,11b-Dihydro-11b-hydroxymedicarpin

The isolation of **1,11b-Dihydro-11b-hydroxymedicarpin** from the aerial parts of Ononis viscosa subsp. breviflora involves the following workflow:





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Caption: Isolation workflow for **1,11b-Dihydro-11b-hydroxymedicarpin**.



- Extraction: The air-dried aerial parts of Ononis viscosa are macerated with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude acetone extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).
- Chromatography: The ethyl acetate fraction, being rich in pterocarpans, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-EtOAc.
- Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 1,11b-Dihydro-11bhydroxymedicarpin.

### **Spectroscopic Analysis**

The structural characterization of the purified compound is performed using the following spectroscopic methods:





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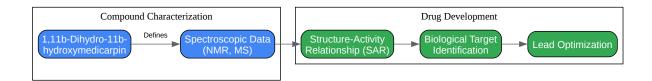
Caption: Spectroscopic analysis workflow for structure elucidation.



- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is performed on a mass spectrometer at an ionization energy of 70 eV.

# Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic data, it is noteworthy that medicarpin and its derivatives are known to interact with various biological pathways. The structural information detailed herein is fundamental for understanding these interactions at a molecular level, which is critical for drug development professionals. Further research into the specific biological targets of **1,11b-Dihydro-11b-hydroxymedicarpin** can be guided by the precise structural and electronic properties revealed through this spectroscopic analysis.



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Caption: Relationship between spectroscopic data and drug development.

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